
(R)-3-Methyltetrahydro-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Methyltetrahydro-4H-pyran-4-one is an organic compound belonging to the class of tetrahydropyrans. This compound is characterized by a tetrahydropyran ring with a methyl group attached to the third carbon and a ketone functional group at the fourth position. It is a chiral molecule, meaning it has non-superimposable mirror images, and the ®-enantiomer is the specific form discussed here.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyltetrahydro-4H-pyran-4-one can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 3-methyltetrahydro-4H-pyran-4-one using a chiral catalyst. This method ensures the selective formation of the ®-enantiomer. The reaction typically occurs under mild conditions with hydrogen gas and a suitable solvent.
Industrial Production Methods: Industrial production of ®-3-Methyltetrahydro-4H-pyran-4-one often employs catalytic hydrogenation processes. The use of chiral catalysts, such as rhodium or ruthenium complexes, is crucial for achieving high enantioselectivity. The reaction is conducted in large-scale reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity.
Types of Reactions:
Oxidation: ®-3-Methyltetrahydro-4H-pyran-4-one can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the ketone group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: 3-Methyltetrahydro-4H-pyran-4-carboxylic acid.
Reduction: ®-3-Methyltetrahydro-4H-pyran-4-ol.
Substitution: Various substituted tetrahydropyran derivatives.
科学的研究の応用
®-3-Methyltetrahydro-4H-pyran-4-one has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of flavors and fragrances due to its unique aroma profile.
作用機序
The mechanism of action of ®-3-Methyltetrahydro-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
(S)-3-Methyltetrahydro-4H-pyran-4-one: The enantiomer of the ®-form, with similar chemical properties but different biological activities.
Tetrahydropyran-4-one: The parent compound without the methyl group, used in various synthetic applications.
3-Methyl-2,3-dihydro-4H-pyran-4-one: A structurally related compound with a different ring structure.
Uniqueness: ®-3-Methyltetrahydro-4H-pyran-4-one is unique due to its chiral nature and specific configuration, which imparts distinct chemical and biological properties. Its ability to selectively interact with chiral environments makes it valuable in asymmetric synthesis and drug development.
特性
分子式 |
C6H10O2 |
|---|---|
分子量 |
114.14 g/mol |
IUPAC名 |
(3R)-3-methyloxan-4-one |
InChI |
InChI=1S/C6H10O2/c1-5-4-8-3-2-6(5)7/h5H,2-4H2,1H3/t5-/m1/s1 |
InChIキー |
PGPWMORFOPRGCA-RXMQYKEDSA-N |
異性体SMILES |
C[C@@H]1COCCC1=O |
正規SMILES |
CC1COCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


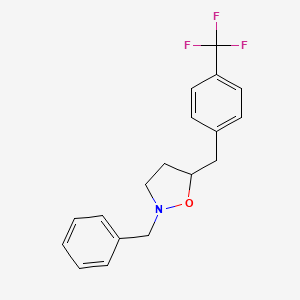
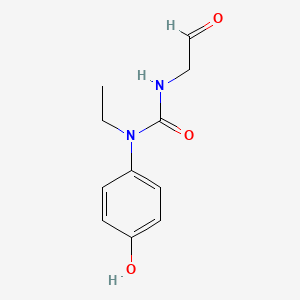
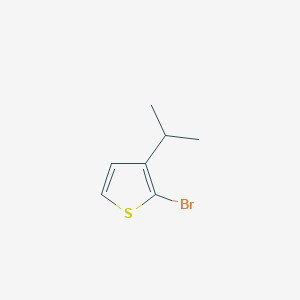


![7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11761891.png)
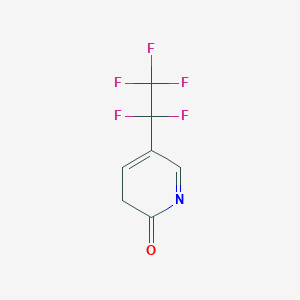
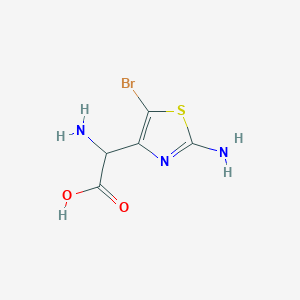
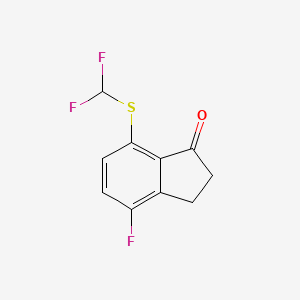
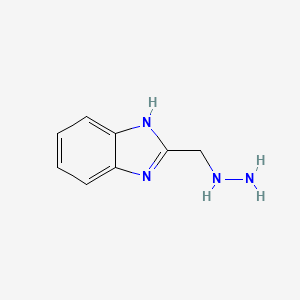
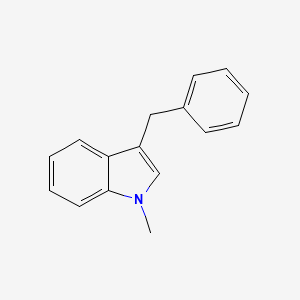

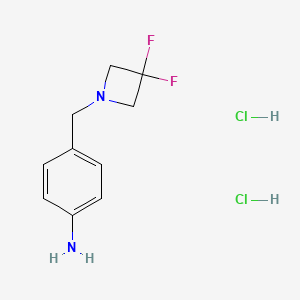
![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
